molecular formula C14H13ClFNO2S B10968517 N-[1-(4-chlorophenyl)ethyl]-2-fluorobenzenesulfonamide

N-[1-(4-chlorophenyl)ethyl]-2-fluorobenzenesulfonamide

Cat. No.: B10968517
M. Wt: 313.8 g/mol
InChI Key: XQKWUFVWEBZNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-CHLOROPHENYL)ETHYL]-2-FLUORO-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl and a 2-fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-CHLOROPHENYL)ETHYL]-2-FLUORO-1-BENZENESULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl ethylamine and 2-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-[1-(4-CHLOROPHENYL)ETHYL]-2-FLUORO-1-BENZENESULFONAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CHLOROPHENYL)ETHYL]-2-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[1-(4-CHLOROPHENYL)ETHYL]-2-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections or inflammatory conditions.

    Biological Studies: It is used in research to understand the interactions of sulfonamides with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(4-CHLOROPHENYL)ETHYL]-2-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. This inhibition can lead to therapeutic effects, such as antibacterial activity or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-CHLOROPHENYL)ETHYL]-BENZENESULFONAMIDE: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    N-[1-(4-FLUOROPHENYL)ETHYL]-2-FLUORO-1-BENZENESULFONAMIDE: Contains an additional fluorine atom on the phenyl ring, potentially altering its chemical properties.

Uniqueness

N-[1-(4-CHLOROPHENYL)ETHYL]-2-FLUORO-1-BENZENESULFONAMIDE is unique due to the specific combination of the 4-chlorophenyl and 2-fluoro substitutions, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-10(11-6-8-12(15)9-7-11)17-20(18,19)14-5-3-2-4-13(14)16/h2-10,17H,1H3

InChI Key

XQKWUFVWEBZNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.